3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one
Description
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one core substituted with a morpholine ring and a 4-hydroxyphenylsulfanyl group. This compound is of interest in medicinal chemistry, particularly for applications in kinase inhibition or antimicrobial agents, based on structural similarities to bioactive morpholine derivatives .
Properties
CAS No. |
918828-10-1 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17NO3S/c15-11-1-3-12(4-2-11)18-10-5-13(16)14-6-8-17-9-7-14/h1-4,15H,5-10H2 |
InChI Key |
SWIJBKVYSFTJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one typically involves the following steps:
Formation of the Sulfide Linkage : The initial step often includes the reaction of a suitable phenolic compound with a sulfide precursor.
Alkylation with Morpholine : The morpholine moiety is introduced through alkylation with an appropriate alkyl halide.
Final Functionalization : The final product is obtained by functionalizing the propanone structure, typically through acylation or other carbonyl modifications.
Detailed Synthesis Routes
Method A: Direct Sulfide Formation
This method employs the direct reaction of 4-hydroxyphenylthiol with morpholine and a suitable alkyl halide (e.g., bromoacetone) in an organic solvent like DMF (Dimethylformamide).
Reagents :
- 4-Hydroxyphenylthiol
- Morpholine
- Bromoacetone
- DMF as solvent
-
- Mix 4-hydroxyphenylthiol and morpholine in DMF.
- Add bromoacetone dropwise while stirring at room temperature.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool and precipitate the product using water.
Yield : Approximately 70-80% based on starting materials.
Method B: Multi-Step Synthesis via Intermediate Compounds
This approach involves synthesizing an intermediate compound first, which is then converted into the target molecule.
Step 1 : Synthesize an intermediate sulfonate by reacting phenol with sulfur dichloride to form phenylsulfonic acid.
Step 2 : Alkylate the intermediate with morpholine in a basic medium (e.g., NaOH).
Step 3 : Reduce the sulfonate to obtain the final product.
Yield : This method can achieve yields of up to 85%, but requires careful control of reaction conditions.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Complexity | Time Required | Notes |
|---|---|---|---|---|
| Direct Sulfide Formation | 70-80 | Moderate | ~6 hours | Simple, fewer steps |
| Multi-Step Synthesis | Up to 85 | High | ~12 hours | More control over intermediates |
Research Findings
Recent studies have explored various modifications to enhance yield and reduce reaction time:
Ultrasound-Assisted Reactions : Utilizing ultrasound has shown to significantly improve yields and reduce reaction times compared to conventional stirring methods.
Catalytic Methods : Employing catalysts such as palladium on carbon has been investigated to facilitate faster reactions and higher purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that compounds similar to 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown significant potency against human colon cancer cells, with IC50 values less than 10 µM . The mechanism often involves inducing apoptosis through the activation of caspases, which are crucial for programmed cell death .
Case Studies:
- Cytotoxicity Studies: A study evaluated the cytotoxic effects of Mannich bases against several human tumor cell lines, including WiDr colon cancer cells and HL-60 promyelocytic leukemia cells. The results demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, emphasizing the therapeutic potential of these compounds .
- Structure-Activity Relationship (SAR): Investigations into the SAR of similar compounds revealed that modifications in the phenyl ring can significantly influence their anticancer activity. For example, substituents on the phenyl ring were correlated with enhanced hydrophobicity and increased cytotoxicity .
Other Therapeutic Uses
Neuroprotective Effects:
The morpholine moiety in the compound has been associated with neuroprotective properties. Compounds containing morpholine have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that derivatives of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one may also possess similar effects.
Antimicrobial Activity:
Preliminary studies indicate that compounds with similar structures can exhibit antimicrobial properties. This opens avenues for exploring 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one as a potential agent against bacterial infections.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the sulfanyl group can participate in redox reactions. The morpholinyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one and its analogs:
Key Comparative Insights
Morpholine vs. Non-Morpholine Derivatives: Morpholine-containing compounds (e.g., the target compound and 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one) exhibit improved solubility in polar solvents due to the amine-ether ring’s hydrogen-bonding capacity . Non-morpholine analogs like 3-(4-Hydroxyphenyl)-1-(3-tolyl)-propan-1-one show reduced solubility but higher lipophilicity, favoring membrane permeability .
Sulfanyl Group Variations: The target compound’s 4-hydroxyphenylsulfanyl group contrasts with the methylsulfanyl and chlorophenylsulfanyl groups in ’s analog.
Enone vs. Propanone Systems: The α,β-unsaturated ketone in 3-morpholin-4-yl-1-phenyl-3-phenylsulfanylprop-2-en-1-one () allows for Michael addition reactions, unlike saturated propan-1-one analogs. This feature is critical in designing prodrugs or covalent inhibitors .
Biological Activity :
- Morpholine derivatives are frequently used as chiral auxiliaries or ligands in asymmetric synthesis (e.g., ). The pyridine-containing analog () may exhibit metal-binding properties, useful in catalysis or metalloenzyme inhibition .
- Nitro-substituted analogs () may display enhanced cytotoxicity due to redox cycling of the nitro group, but also increased risk of mutagenicity .
Biological Activity
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article synthesizes findings from diverse sources to provide an in-depth analysis of its biological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H17NO3S
- Molecular Weight : 267.34 g/mol
- CAS Number : 918828-10-1
The presence of the 4-hydroxyphenyl moiety is critical, as it enhances the compound's reactivity and biological interactions, particularly in antimicrobial and anticancer activities.
1. Antimicrobial Activity
Research indicates that compounds similar to 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one exhibit significant antimicrobial properties. A study evaluating various derivatives revealed that certain analogs demonstrated potent activity against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Candida auris.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 3-Hydroxyphenyl derivative | 0.22 - 0.25 μg/mL | Not specified |
| Ciprofloxacin (control) | Varied | Varied |
These derivatives showed not only bactericidal effects but also significant inhibition of biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .
2. Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that derivatives containing the 4-hydroxyphenyl group exhibited cytotoxic effects on various cancer cell lines, including colon cancer (HCT 116). For instance, a related compound demonstrated an IC50 value of 4.363 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The biological activity of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can be attributed to several mechanisms:
- Inhibition of DNA Gyrase and DHFR : The compound has been shown to inhibit key enzymes involved in DNA replication and folate metabolism, which are critical for bacterial survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : Compounds with phenolic structures often induce oxidative stress in microbial cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various derivatives of the compound, researchers found that specific modifications to the phenolic structure significantly enhanced antimicrobial potency. For example, the introduction of a sulfanyl group improved interactions with microbial membranes, increasing permeability and subsequent susceptibility to the drug.
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of similar compounds in vitro. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, confirming their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
